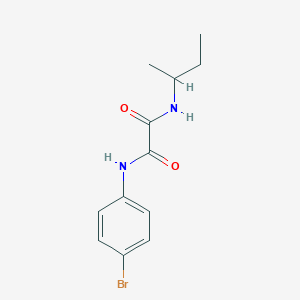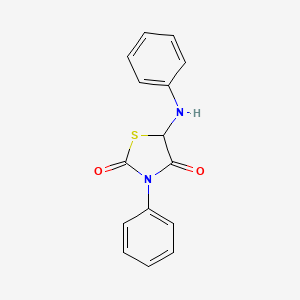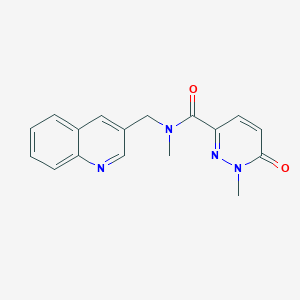
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide, also known as BSI-201, is a chemical compound that has gained significant attention in the field of cancer research. This compound is a poly (ADP-ribose) polymerase (PARP) inhibitor, which has been found to have potential therapeutic benefits in the treatment of cancer.
Mecanismo De Acción
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been found to have a synergistic effect when used in combination with chemotherapy drugs, as it enhances the DNA damage caused by these drugs.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been found to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is due to the higher expression of PARP enzymes in cancer cells compared to normal cells. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has also been found to enhance the anti-tumor activity of chemotherapy drugs, leading to improved response rates and survival outcomes in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in lab experiments is its selectivity for cancer cells, which allows for the testing of anti-tumor activity without affecting normal cells. However, one limitation is the potential for resistance to develop over time, which can reduce the effectiveness of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in treating cancer.
Direcciones Futuras
There are several future directions for the use of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in cancer research. One direction is the development of new PARP inhibitors with improved selectivity and potency. Another direction is the investigation of the use of PARP inhibitors in combination with immunotherapy drugs, which may enhance the anti-tumor immune response. Additionally, the use of PARP inhibitors in other diseases, such as neurodegenerative disorders, is an area of ongoing research.
In conclusion, N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide is a promising compound in the field of cancer research, with potential therapeutic benefits in the treatment of various types of cancer. Its selective cytotoxic effect on cancer cells, combined with its synergistic effect with chemotherapy drugs, makes it an attractive candidate for further investigation. Ongoing research in the development of new PARP inhibitors and the investigation of new therapeutic applications will continue to expand our understanding of the potential of N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide in cancer treatment.
Métodos De Síntesis
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide is synthesized through a multistep process starting with 4-bromoaniline. The synthesis involves the reaction of 4-bromoaniline with sec-butylamine to form the intermediate product N-(4-bromophenyl)-N'-(sec-butyl)amine. The intermediate product is then reacted with ethanediamine to form the final product, N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been extensively studied for its potential therapeutic benefits in the treatment of cancer. PARP inhibitors have been found to be effective in treating tumors with BRCA1 or BRCA2 mutations, which are associated with a higher risk of breast and ovarian cancer. N-(4-bromophenyl)-N'-(sec-butyl)ethanediamide has been tested in preclinical and clinical studies for the treatment of various types of cancer, including breast, ovarian, and prostate cancer.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N'-butan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-8(2)14-11(16)12(17)15-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLBHAXVBGCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N'-(butan-2-yl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-cyanophenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5183381.png)
![4-[allyl(methylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5183385.png)
![N~2~-(4-ethylphenyl)-N~1~-(3-methylbutyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183390.png)
![2-{[3-(4-ethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5183403.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5183414.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5183418.png)

![methyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5183421.png)
![6-(4-isopropyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5183431.png)
![diphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5183437.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5183467.png)
![4,4'-[(4-methylphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5183474.png)
